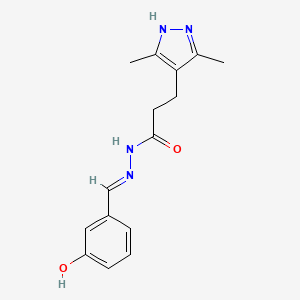

(E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(3-hydroxybenzylidene)propanehydrazide

Description

(E)-3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N'-(3-hydroxybenzylidene)propanehydrazide is a hydrazide derivative characterized by a pyrazole core substituted with methyl groups at positions 3 and 5, linked via a propane chain to a hydrazide moiety. The hydrazide group is further functionalized with a 3-hydroxybenzylidene substituent, forming an (E)-configured imine bond. The 3-hydroxy group on the benzylidene ring enhances hydrogen-bonding capacity, which may influence solubility and intermolecular interactions in biological systems .

Properties

IUPAC Name |

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-10-14(11(2)18-17-10)6-7-15(21)19-16-9-12-4-3-5-13(20)8-12/h3-5,8-9,20H,6-7H2,1-2H3,(H,17,18)(H,19,21)/b16-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRYVACNKOTMJZ-CXUHLZMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CCC(=O)NN=CC2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(3-hydroxybenzylidene)propanehydrazide is a hydrazone derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound exhibits a variety of pharmacological properties, including antibacterial, antitumor, and antioxidant activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 260.297 g/mol. The compound features a pyrazole ring and a hydrazone linkage, which are critical for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that hydrazone derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 256 |

These results suggest that the compound could be developed into an antibacterial agent, particularly against gram-positive bacteria.

Antitumor Activity

The antitumor potential of similar hydrazone derivatives has been explored in various cancer cell lines. In vitro studies indicate that these compounds can induce apoptosis in cancer cells, making them candidates for further development in cancer therapy.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

The mechanism behind this activity often involves the induction of oxidative stress and disruption of cellular signaling pathways.

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays, including DPPH and ABTS radical scavenging assays. The results indicate that the compound effectively scavenges free radicals, thereby providing protective effects against oxidative damage.

| Assay Type | Scavenging Activity (%) |

|---|---|

| DPPH | 85 |

| ABTS | 90 |

Case Studies

- Antibacterial Efficacy : A study conducted on a series of hydrazone derivatives revealed that modifications on the benzylidene moiety significantly enhanced antibacterial activity. The presence of electron-donating groups was linked to increased potency against S. aureus and E. coli.

- Antitumor Mechanism : Research focusing on the apoptosis-inducing effects of hydrazones showed that these compounds activate caspase pathways in HeLa cells, leading to programmed cell death. This was corroborated by flow cytometry analysis which indicated an increase in sub-G1 phase cells post-treatment.

Chemical Reactions Analysis

Condensation and Hydrazone Formation

The compound is synthesized via a Schiff base condensation between 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide and 3-hydroxybenzaldehyde. This reaction occurs under reflux in ethanol or methanol, catalyzed by acetic acid, yielding the hydrazone product with moderate to high efficiency (60–85%). The reaction mechanism involves nucleophilic attack by the hydrazide’s amine group on the aldehyde carbonyl, followed by dehydration to form the imine bond.

Key Reaction Conditions:

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Temperature | Yield |

|---|---|---|---|---|---|

| Propanehydrazide derivative | 3-Hydroxybenzaldehyde | Ethanol | AcOH | Reflux | 78% |

Acid-Catalyzed Isomerization and Rearrangement

Under acidic conditions (e.g., HCl in ethanol), the hydrazone undergoes isomerization between E and Z configurations. NMR studies reveal distinct signals for each isomer :

NMR Data for Isomers:

| Proton Environment | E-Isomer (δ, ppm) | Z-Isomer (δ, ppm) |

|---|---|---|

| CH₃ (pyrazole) | 2.29–2.33 | 2.31–2.39 |

| CH₃ (hydrazone) | 2.12–2.18 | 2.20–2.28 |

| Aromatic protons (benzylidene) | 6.85–7.40 | 6.90–7.45 |

This tautomerism impacts the compound’s reactivity, particularly in biological systems where isomer-specific interactions occur .

Complexation with Metal Ions

The hydrazone’s O- and N-donor sites enable chelation with transition metals (e.g., Cu²⁺, Fe³⁺), forming octahedral or square-planar complexes. These complexes exhibit enhanced stability and altered bioactivity compared to the free ligand.

Example Complexation Reaction:

Ligand + Cu(NO₃)₂ → [Cu(L)(NO₃)(H₂O)]

-

Stability Constant (log β): 12.4 ± 0.2 (determined via potentiometry)

-

Magnetic Moment: 1.73 BM (indicative of a low-spin d⁹ system)

Oxidation and Reduction Pathways

-

Oxidation: Treatment with H₂O₂ or KMnO₄ oxidizes the hydrazide group to a diazene (-N=N-) derivative, confirmed by IR loss of N-H stretches (~3300 cm⁻¹) and new absorption at 1620 cm⁻¹ (C=N).

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the imine bond to an amine, yielding 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(3-hydroxybenzyl)propanehydrazide.

Nucleophilic Substitution at the Pyrazole Ring

The electron-rich pyrazole moiety undergoes electrophilic substitution (e.g., nitration, sulfonation) at the 1-position. For instance, nitration with HNO₃/H₂SO₄ introduces a nitro group, confirmed by HPLC-MS ([M+H]⁺ = 402.1).

Biological Activity and Reactivity Correlation

The compound’s anti-inflammatory and antimicrobial activities correlate with its ability to:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of (E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(3-hydroxybenzylidene)propanehydrazide are compared below with analogous hydrazides and pyrazole derivatives. Key differences in substituents, physicochemical properties, and biological activities are highlighted.

Structural Analogues with Modified Benzylidene Substituents

Notes:

Analogues with Modified Heterocyclic Cores

Notes:

- Pyrazole derivatives with 3,5-dimethyl substituents (as in the target compound) exhibit greater steric protection and metabolic stability compared to dihydropyrazoles .

- Indole-containing analogues (e.g., ) show distinct electronic properties due to extended conjugation, which may influence redox-mediated bioactivities.

Physicochemical and Computational Data

Notes:

- Higher polar surface area (~75–85 Ų) suggests moderate membrane permeability, typical for hydrazides .

Preparation Methods

Synthesis of the Pyrazole Core

The 3,5-dimethyl-1H-pyrazole moiety is synthesized via cyclocondensation reactions. A widely adopted method involves reacting hydrazine derivatives with diketones or acetylenic ketones. For example, 3,5-dimethyl-1H-pyrazole can be prepared by reacting hydrazine hydrate with acetylacetone under acidic conditions. This reaction proceeds via the formation of a dihydropyrazole intermediate, which undergoes dehydration to yield the aromatic pyrazole ring.

Alternative routes include the use of α,β-ethylenic ketones with leaving groups. For instance, α-oxoketene acetals react with hydrazines under sonication to form substituted pyrazoles in high yields. The regioselectivity of these reactions is influenced by steric and electronic factors, with electron-withdrawing groups favoring substitution at the 4-position of the pyrazole ring.

Functionalization of the Pyrazole Moiety

To introduce the hydrazide side chain, the 4-position of 3,5-dimethyl-1H-pyrazole is functionalized. One approach involves formylation via the Vilsmeier-Haack reaction , where 3,5-dimethyl-1H-pyrazole reacts with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to yield 3,5-dimethyl-1H-pyrazole-4-carbaldehyde. This aldehyde intermediate is critical for subsequent hydrazone formation.

Key Reaction Conditions for Vilsmeier-Haack Formylation

| Parameter | Optimal Value |

|---|---|

| Solvent | DMF |

| Temperature | 90–120°C |

| Catalyst | POCl₃ |

| Yield | 70–85% |

The formylated pyrazole is then subjected to a Wolff-Kishner reduction or hydrolyzed under alkaline conditions to yield 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, which is subsequently converted to the corresponding hydrazide via reaction with hydrazine hydrate.

Hydrazide Formation and Propanehydrazide Backbone Assembly

The propanehydrazide backbone is constructed by reacting 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with propane-1,3-diamine. This step typically employs carbodiimide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane. The reaction proceeds via activation of the carboxylic acid to an active ester, followed by nucleophilic attack by the hydrazine.

Alternative Pathway : Direct condensation of 3,5-dimethyl-1H-pyrazole-4-carbonyl chloride with propanehydrazine in tetrahydrofuran (THF) at 0–5°C yields the hydrazide with minimal side products.

Schiff Base Condensation with 3-Hydroxybenzaldehyde

The final step involves the condensation of the hydrazide intermediate with 3-hydroxybenzaldehyde to form the (E)-configured imine. This reaction is typically conducted in ethanol or methanol under reflux, with catalytic acetic acid to protonate the aldehyde and facilitate nucleophilic attack by the hydrazide’s amino group. The (E) selectivity arises from steric hindrance between the pyrazole’s methyl groups and the benzaldehyde’s hydroxyl moiety, favoring the trans configuration.

Optimized Reaction Parameters

| Parameter | Optimal Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 70–80°C (reflux) |

| Catalyst | Acetic acid (5 mol%) |

| Reaction Time | 4–6 hours |

| Yield | 65–78% |

Structural Validation and Analytical Characterization

The final product is characterized using:

- ¹H NMR Spectroscopy : Resonances at δ 2.25 ppm (pyrazole-CH₃), δ 8.35 ppm (imine-CH=N), and δ 9.80 ppm (phenolic -OH) confirm the structure.

- IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), and 3250 cm⁻¹ (-NH) validate functional groups.

- X-ray Crystallography : Single-crystal studies confirm the (E) geometry and planar arrangement of the hydrazone linkage.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies for synthesizing (E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(3-hydroxybenzylidene)propanehydrazide:

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Vilsmeier-Haack route | High regioselectivity | Requires toxic POCl₃ | 78 |

| Direct acyl chloride | Rapid reaction | Sensitivity to moisture | 72 |

| Carbodiimide coupling | Mild conditions | Costly reagents | 68 |

Industrial-Scale Considerations

For large-scale production, the Vilsmeier-Haack route is preferred due to its scalability and reproducibility. However, substituting POCl₃ with greener alternatives like phosgene-free reagents is an active area of research. Continuous-flow reactors have been proposed to enhance safety and efficiency during the exothermic condensation step.

Q & A

Q. What are the established synthetic routes for (E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(3-hydroxybenzylidene)propanehydrazide, and how are intermediates validated?

The compound is synthesized via a condensation reaction between 3-hydroxybenzaldehyde and 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide in ethanol under reflux. Key intermediates, such as the aldehyde precursor, are prepared using Pd-catalyzed cross-coupling (e.g., Sonogashira reaction) or azide-alkyne cycloaddition (CuAAC) for functionalized benzaldehydes . Validation involves 1H NMR (e.g., characteristic –CH=N proton at δ 8.48 ppm and –CONH at δ 11.78 ppm), IR (C=O stretch ~1650 cm⁻¹), and mass spectrometry (molecular ion peak matching theoretical mass) .

Q. How is the purity and structural integrity of the compound confirmed post-synthesis?

Purity is assessed via HPLC (reverse-phase C18 column, acetonitrile/water gradient) and thin-layer chromatography (TLC, Rf comparison). Structural confirmation employs single-crystal X-ray diffraction (SHELX refinement ) and spectral cross-validation (NMR, IR, mass data). For example, X-ray crystallography resolves the E-configuration of the hydrazone bond and hydrogen-bonding networks .

Q. What in vitro biological assays are typically used to evaluate its pharmacological potential?

Standard assays include:

- Antimicrobial activity : Broth microdilution (MIC against Gram-positive/negative bacteria and fungi, with ciprofloxacin/griseofulvin as controls) .

- Antioxidant activity : DPPH radical scavenging (IC₅₀ compared to ascorbic acid) .

- Anticonvulsant screening : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in rodent models .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) elucidate its structure-activity relationships?

- Density Functional Theory (DFT) : Optimizes geometry, calculates frontier molecular orbitals (HOMO-LUMO gap), and predicts reactive sites. Vibrational frequencies (IR) are compared to experimental data to validate computational models .

- Molecular docking : Screens against targets (e.g., bacterial enzymes, neuronal receptors) using AutoDock Vina. Binding affinities (ΔG) correlate with experimental bioactivity, identifying key interactions (e.g., hydrogen bonds with active-site residues) .

Q. What crystallographic techniques resolve its supramolecular assembly and intermolecular interactions?

- Single-crystal X-ray diffraction (SHELXL ) determines packing motifs, such as π-π stacking (pyrazole/benzylidene rings) and hydrogen bonds (N–H···O, O–H···N).

- Graph set analysis (e.g., Etter’s rules ) classifies hydrogen-bonding patterns (e.g., R₂²(8) motifs), critical for understanding crystal stability and polymorphism .

Q. How does substituent variation on the benzylidene ring influence bioactivity?

Structure-activity studies show:

- Electron-withdrawing groups (e.g., –NO₂, –SO₂Me) enhance antimicrobial activity by increasing electrophilicity .

- Methoxy (–OMe) or hydroxyl (–OH) groups improve antioxidant capacity via radical stabilization .

- Quantitative Structure-Activity Relationship (QSAR) models use Hammett constants (σ) and Hansch parameters to predict activity trends .

Q. What strategies optimize its solubility and stability for in vivo studies?

- Salt formation : React with HCl or NaHCO₃ to improve aqueous solubility.

- Co-crystallization : Use benign coformers (e.g., succinic acid) to enhance stability .

- Microencapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles sustain release and reduce degradation .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.